![molecular formula C6H9NO2 B1195513 (S)-4,5-Didehydropipecolic acid CAS No. 31456-71-0](/img/structure/B1195513.png)
(S)-4,5-Didehydropipecolic acid
Overview
Description
(S)-4,5-Didehydropipecolic acid is a non-proteinogenic amino acid that plays a crucial role in the biosynthesis of various natural products. It is an important building block in the synthesis of various biologically active compounds, including antibiotics, immunosuppressants, and anti-tumor agents. The unique chemical structure of (S)-4,5-Didehydropipecolic acid makes it an attractive target for chemical synthesis and biological studies.
Scientific Research Applications
Apoptosis Induction in Human Hepatoma Cells
4,5-Didehydro geranylgeranoic acid, a compound related to (S)-4,5-Didehydropipecolic acid, has been shown to induce apoptosis in human hepatoma-derived cell lines by down-regulating transforming growth factor-alpha mRNA. This suggests potential applications in cancer research and therapy (Nakamura et al., 1996).
Retinoid Agonist Activities
Synthetic derivatives of geranyl geranoic acid, including 4,5-didehydro geranyl geranoic acid, were found to up-regulate retinoic acid receptor-beta gene expression in human hepatoma-derived cell lines. This indicates their potential as agonists of natural retinoids, which could be significant for dermatological applications and cancer therapy (Araki et al., 1995).
Distribution in Chick Embryo Development
Studies on the distribution of retinoic acid in chick embryos found that didehydroRA, a derivative of (S)-4,5-Didehydropipecolic acid, is prevalent during embryonic development. This highlights its potential role in understanding developmental biology and embryogenesis (Maden et al., 1998).
Synthesis of Optically Active Derivatives
Research into the synthesis of optically active derivatives of (S)-4,5-Didehydropipecolic acid, like 2,3-methanopipecolic acid, has implications for the development of new pharmaceuticals and biologically active compounds (Matsumura et al., 2000).
Biological Activity of Fluorinated Analogues
The study of fluorinated analogues of pipecolic acid, such as 4,5-difluoropipecolic acids, has provided insights into the conformational control of biologically active peptides, which could be significant for drug design and development (Chen et al., 2020).
Biosynthesis of Acaterin
Research on the biosynthesis of acaterin identified 4,5-didehydroacaterin as a precursor, indicating its importance in the biosynthetic pathways of certain compounds (Sekiyama et al., 1997).
properties
IUPAC Name |
(2S)-1,2,3,6-tetrahydropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,5,7H,3-4H2,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQPUTODZKESPK-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCN[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331580 | |
Record name | L-Baikiain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,5-Didehydropipecolic acid | |
CAS RN |
31456-71-0 | |
Record name | Baikiain | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31456-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Baikiain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.